molecular formula C10H2ClF17O B12680338 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride CAS No. 64018-23-1

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride

Cat. No.: B12680338
CAS No.: 64018-23-1
M. Wt: 496.55 g/mol
InChI Key: FMAZHALGIPCISB-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride: is a perfluorinated compound with the chemical formula C10ClF17O . This compound is known for its high thermal stability, chemical resistance, and hydrophobic properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride typically involves the fluorination of decanoyl chloride. The process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions to ensure complete fluorination.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction is typically conducted in a fluorination reactor, where decanoyl chloride is exposed to fluorine gas at elevated temperatures and pressures to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: This compound can hydrolyze in the presence of water, leading to the formation of the corresponding carboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

    Hydrolysis: The reaction with water can occur under mild conditions, often at room temperature.

Major Products Formed:

    Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as amides, esters, or thioesters.

    Hydrolysis: The major products are the corresponding perfluorinated carboxylic acid and hydrochloric acid.

Scientific Research Applications

Chemistry: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride is used as a building block in the synthesis of various fluorinated compounds. Its high reactivity and stability make it a valuable intermediate in the production of specialty chemicals and materials.

Biology and Medicine: In biological research, this compound is used to modify surfaces and create hydrophobic coatings. Its unique properties are exploited in the development of biomedical devices and materials that require resistance to biological degradation and fouling.

Industry: Industrially, this compound is used in the production of fluorinated polymers and coatings. Its hydrophobic and oleophobic properties make it ideal for applications in non-stick coatings, water-repellent fabrics, and protective finishes.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride primarily involves its ability to form strong bonds with various substrates due to its highly electronegative fluorine atoms. These bonds create a stable, inert surface that resists chemical and biological interactions. The molecular targets and pathways involved include the modification of surface properties and the inhibition of unwanted interactions with the environment.

Comparison with Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
  • (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol

Comparison: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride is unique due to its chloride functional group, which allows for a wide range of chemical modifications. In contrast, similar compounds like 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate and (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane have different functional groups that confer distinct reactivity and applications. For example, the acrylate group in Heneicosafluorododecyl acrylate allows for polymerization reactions, while the epoxide group in Heptadecafluorononyl oxirane is useful in ring-opening reactions.

Biological Activity

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride is a fluorinated compound with significant interest in various biological applications due to its unique physicochemical properties. This article explores its biological activity through a comprehensive review of existing literature and research findings.

  • Chemical Formula: C17H1ClF17O
  • Molecular Weight: 490.0 g/mol
  • Structure: The compound features a long-chain fluorinated fatty acid derivative with a reactive acyl chloride functional group.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antimicrobial properties and interactions with biological membranes.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. The incorporation of fluorine atoms can increase the hydrophobicity and lipophilicity of the molecules:

  • Gram-positive bacteria: Studies have shown that compounds similar to heptadecafluorodecanoyl chloride demonstrate increased efficacy against Gram-positive bacteria due to their ability to disrupt bacterial membranes.
  • Gram-negative bacteria: The activity against Gram-negative strains tends to be lower due to the protective outer membrane; however, modifications in the molecular structure can enhance permeability and effectiveness.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Bacterial Strain
3-Hydroxydecanoic acid32Staphylococcus aureus
Heptadecafluorodecanoyl chloride64Escherichia coli
Palmitic acid128Pseudomonas aeruginosa

The mechanism by which heptadecafluorodecanoyl chloride exerts its biological effects is primarily through membrane disruption and alteration of cellular processes:

  • Membrane Disruption: The lipophilic nature allows it to integrate into lipid bilayers of bacterial membranes leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity: Fluorinated compounds can inhibit specific enzymes critical for bacterial survival.

Case Studies

Several case studies have investigated the biological implications of fluorinated fatty acids:

  • Study on Antimicrobial Efficacy: A comparative study demonstrated that heptadecafluorodecanoyl chloride showed a significant reduction in bacterial load in infected models compared to controls. This study highlighted its potential as an alternative antimicrobial agent.
  • Toxicological Assessment: In another study focusing on toxicity profiles in mammalian cell lines (e.g., fibroblasts), it was found that while there were some cytotoxic effects at high concentrations (IC50 = 100 µg/mL), the therapeutic index remained favorable for lower concentrations used in antimicrobial applications.

Properties

CAS No.

64018-23-1

Molecular Formula

C10H2ClF17O

Molecular Weight

496.55 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanoyl chloride

InChI

InChI=1S/C10H2ClF17O/c11-2(29)1-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)28/h1H2

InChI Key

FMAZHALGIPCISB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)Cl)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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